molecular formula C6H6F3N3O2S B1459383 methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 461431-84-5

methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Cat. No. B1459383
M. Wt: 241.19 g/mol
InChI Key: QWQRDXSATZGKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate” is a complex organic molecule that contains several functional groups . It includes a trifluoromethyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetate ester . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Acute Toxicity of 1,2,4-Triazole Derivatives : A study synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and investigated their physical-chemical properties and acute toxicity. These compounds, including methyl esters, were found to be practically non-toxic or low-toxic and may serve as intermediates for synthesizing amides, hydrazides, and other structures (Salionov, 2015).

  • Cyclization of Triazole Derivatives and CNS Effects : By reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, researchers obtained derivatives that were evaluated for their effects on the central nervous system in mice. These studies highlight the versatility of triazole derivatives in pharmacological research (Maliszewska-Guz et al., 2005).

  • Antimicrobial Activity of Substituted 1,2,3-Triazoles : A research synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity. This study exemplifies the potential of triazole derivatives in developing antimicrobial agents (Holla et al., 2005).

Structural and Chemical Characterization

  • Synthesis and Structural Assessment of Triazole Derivatives : A study synthesized Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, demonstrating the compound's potential for forming complexes, which could be relevant in various chemical and pharmacological applications (Castiñeiras et al., 2018).

  • Synthesis and Characterization of Triazole Derivatives : Researchers synthesized a series of triazole derivatives and characterized them using spectroscopic techniques. This work highlights the diverse structural possibilities of triazole compounds (Saeed et al., 2014).

  • Physicochemical Properties and Mass Spectrometric Fragmentation : The physicochemical characteristics and mass spectrometric fragmentation patterns of a triazole derivative were studied, providing valuable information for understanding the behavior of these compounds in various conditions (Salionov et al., 2015).

Biological Evaluation

  • Evaluation of Triazole Derivatives as Cholinesterase Inhibitors : A study synthesized triazole derivatives and evaluated them as cholinesterase inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Mohsen, 2012).

  • Anti-inflammatory and Analgesic Activity of Triazole Derivatives : Research focused on synthesizing and evaluating the anti-inflammatory and analgesic activities of triazole acetic acid derivatives, showcasing their potential in pain and inflammation management (Hunashal et al., 2014).

  • Antifungal Activities of Triazole Derivatives : A study synthesized new triazole derivatives and evaluated their antifungal activities, indicating their potential use in developing antifungal agents (Chu et al., 2001).

properties

IUPAC Name

methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRDXSATZGKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.